

Application Notes and Protocols for Reactions Involving o-Thiocresol in Drug Development

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Compound of Interest

Compound Name: *2-Methylbenzenethiol*

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This document provides detailed application notes and experimental protocols for chemical reactions involving o-thiocresol (2-methylthiophenol). The focus is on the synthesis of o-thiocresol derivatives and their potential application as enzyme inhibitors in drug development. While specific quantitative data for every reaction involving o-thiocresol is not always available, the protocols provided are based on well-established methods for similar thiol-containing compounds.

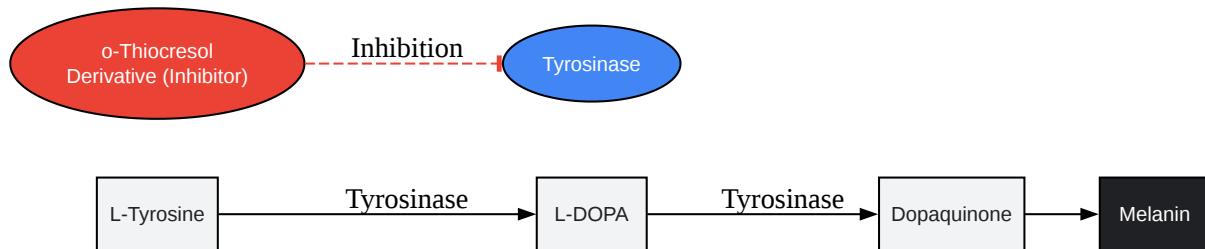
Application in Drug Development: o-Thiocresol Derivatives as Enzyme Inhibitors

The thiol group of o-thiocresol is a versatile handle for chemical modification, allowing for the synthesis of a diverse library of derivatives. These derivatives are of interest in drug discovery as potential inhibitors of various enzymes. The introduction of the o-tolylthio group can influence the potency, selectivity, and pharmacokinetic properties of bioactive molecules. Two key enzyme targets where thiol-containing compounds and their derivatives have shown inhibitory activity are tyrosinase and acetylcholinesterase.

Tyrosinase Inhibition and its Role in Melanogenesis

Tyrosinase is a key copper-containing enzyme that catalyzes the rate-limiting steps in melanin biosynthesis.^{[1][2]} Its overactivity can lead to hyperpigmentation disorders. The development of tyrosinase inhibitors is therefore a significant area of research in dermatology and cosmetology.

[1][3] Compounds that can chelate the copper ions in the active site or mimic the structure of the natural substrate, L-tyrosine, are potential inhibitors.[1][2] While specific studies on o-thiocresol derivatives as tyrosinase inhibitors are limited, the general class of thiol-containing compounds has been explored for this purpose.



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Figure 1: Inhibition of the Melanogenesis Pathway by a Potential o-Thiocresol Derivative.

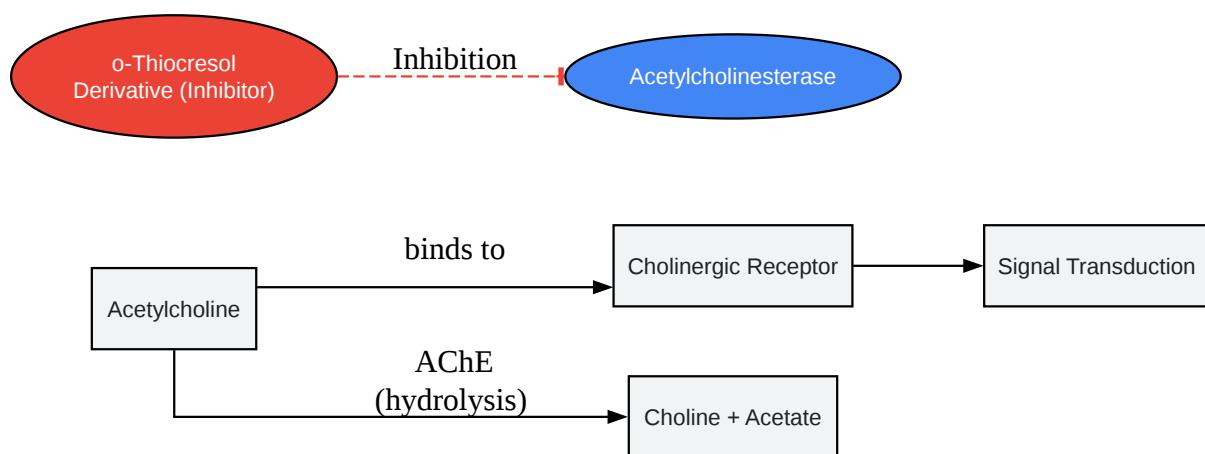
Table 1: Representative Tyrosinase Inhibitory Activity Data

Compound Class	Specific Compound Example	Target Enzyme	IC ₅₀	Source
Thiourea Derivatives	1-(3-chlorophenyl)-3-cyclohexylthiourea a	Tyrosinase	-	[4]
Thiazole Derivatives	Thiamidol	Human Tyrosinase	1.1 μmol/L	[5]
Kojic Acid Derivatives	Kojic Acid (standard)	Mushroom Tyrosinase	16.69 μM	[2]
Hydroxy-substituted Cinnamic Acid Derivatives	Compound 5c	Mushroom Tyrosinase	0.0089 μM	[2]

Note: Data for specific o-thiocresol derivatives as tyrosinase inhibitors is not readily available. The table provides data for other classes of inhibitors for context.

Acetylcholinesterase Inhibition and its Role in Cholinergic Signaling

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system responsible for the hydrolysis of the neurotransmitter acetylcholine, terminating the signal at cholinergic synapses. [6][7] Inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease, as it increases the levels of acetylcholine in the brain.[6][7][8] Various heterocyclic and aromatic compounds, including those with sulfur-containing moieties, have been investigated as AChE inhibitors.



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Figure 2: Inhibition of Acetylcholine Hydrolysis by a Potential o-Thiocresol Derivative.

Table 2: Representative Acetylcholinesterase (AChE) Inhibitory Activity Data

Compound Class	Specific Compound Example	Target Enzyme	IC ₅₀	Source
Thiazole Derivatives	Compound 10	AChE	103.24 nM	[7]
Phthalimide Derivatives	Compound 4b (4-Fluorophenyl moiety)	AChE	16.42 μM	[8]
Donepezil (standard)	Donepezil	AChE	0.41 μM	[8]
Osthole-based Esters	Compound 4m	AChE	68.8% inhibition at 1.0 mol/mL	[6]

Note: Data for specific o-thiocresol derivatives as acetylcholinesterase inhibitors is not readily available. The table provides data for other relevant inhibitors for context.

Experimental Protocols for the Synthesis of o-Thiocresol Derivatives

The following protocols describe common methods for synthesizing thioethers from o-thiocresol. These reactions are fundamental for creating a library of derivatives for biological screening.

Protocol 1: S-Alkylation of o-Thiocresol with Alkyl Halides

This method describes the nucleophilic substitution reaction between the thiolate of o-thiocresol and an alkyl halide to form an o-tolyl thioether.

Materials:

- o-Thiocresol
- Alkyl halide (e.g., benzyl bromide)

- Base (e.g., potassium carbonate (K_2CO_3) or triethylamine (Et_3N))
- Solvent (e.g., water, dimethylformamide (DMF), or acetonitrile)
- Ethyl acetate
- Brine (saturated aqueous $NaCl$ solution)
- Anhydrous magnesium sulfate ($MgSO_4$) or sodium sulfate (Na_2SO_4)

Procedure:

- In a round-bottom flask, dissolve o-thiocresol (1.0 equivalent) in the chosen solvent.
- Add the base (1.1-1.2 equivalents).
- To this mixture, add the alkyl halide (1.0-1.1 equivalents) dropwise at room temperature.
- Stir the reaction mixture at room temperature or gentle heating (e.g., 50 °C) for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with water.
- Extract the aqueous layer with ethyl acetate (3 x 20 mL).
- Combine the organic layers and wash with brine.
- Dry the organic phase over anhydrous $MgSO_4$ or Na_2SO_4 , filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel if necessary.

Table 3: Representative Conditions for S-Alkylation of Thiols

Thiol	Alkyl Halide	Base	Solvent	Temp. (°C)	Time (h)	Yield (%)	Source
Thiophenol	Benzyl chloride	Et ₃ N	Water	RT	1	95	[9]
4-Toluenethiol	Iodomethane	K ₂ CO ₃	MeCN	RT	3	97	[10]
General Thiol	General Alkyl Halide	K ₂ CO ₃	Water	RT	0.5-2	90-98	[9]

Protocol 2: Copper-Catalyzed Ullmann Condensation of o-Thiocresol with Aryl Halides

This protocol outlines the formation of a diaryl thioether through the copper-catalyzed coupling of o-thiocresol with an aryl halide.

Materials:

- o-Thiocresol
- Aryl halide (e.g., 4-iodotoluene)
- Copper(I) iodide (CuI)
- Ligand (e.g., 1,10-phenanthroline)
- Base (e.g., potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃))
- Anhydrous solvent (e.g., dioxane or DMF)
- Ethyl acetate
- Celite
- Brine

- Anhydrous MgSO₄ or Na₂SO₄

Procedure:

- To an oven-dried Schlenk flask containing a magnetic stir bar, add CuI (5-10 mol%), the ligand (10-20 mol%), and the base (2.0 equivalents).
- Add o-thiocresol (1.2 equivalents) and the aryl halide (1.0 equivalent).
- Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
- Add the anhydrous solvent via syringe.
- Heat the reaction mixture to 110-130 °C in an oil bath and stir for 12-24 hours. Monitor the reaction by TLC or GC-MS.
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with ethyl acetate and filter through a pad of Celite.
- Wash the filtrate with water and brine.
- Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
- Purify the residue by column chromatography on silica gel.

Table 4: Representative Conditions for Ullmann C-S Coupling

Thiol	Aryl Halide	Catalyst (mol %)	Ligand (mol %)	Base (equiv.)	Solvent	Temp. (°C)	Time (h)	Yield (%)	Source
Thiophenol	4-Iodotoluene	CuO/Cu ₂ O NPs	None	-	-	-	-	-	[8]
General Phenol	Aryl Bromide	CuIPPh ₃ (5)	PPh ₃	K ₂ CO ₃	Toluene	100	-	moderate-good	[11]
4-Iodopyrazole	Amine	CuI (10)	1,10-Phenanthroline (20)	K ₂ CO ₃ (2.0)	Dioxane	110	12-24	Good	[12]

Protocol 3: Michael Addition of o-Thiocresol to α,β -Unsaturated Carbonyls

This protocol describes the conjugate addition of o-thiocresol to an α,β -unsaturated carbonyl compound (a Michael acceptor).

Materials:

- o-Thiocresol
- Michael acceptor (e.g., 2-cyclohexen-1-one)
- Base (e.g., triethylamine (Et₃N) or sodium hydroxide (NaOH)) or catalyst
- Solvent (e.g., water, dichloromethane, or solvent-free)
- Organic solvent for extraction (e.g., ethyl acetate)
- Aqueous acid (e.g., 1 M HCl) for neutralization

- Brine
- Anhydrous MgSO₄ or Na₂SO₄

Procedure:

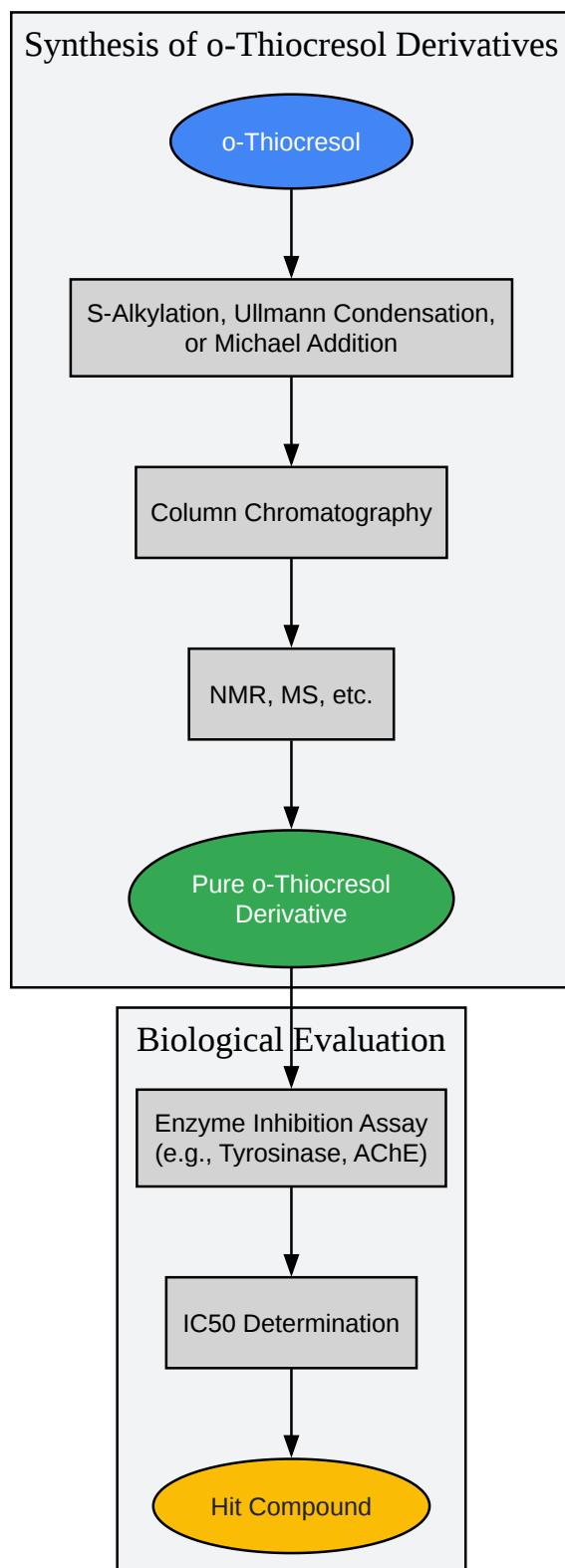
- In a reaction flask, mix the α,β -unsaturated carbonyl compound (1.0 equivalent) and o-thiocresol (1.1-1.5 equivalents).
- If a solvent is used, dissolve the reactants in the chosen solvent.
- Add the base or catalyst (catalytic amount to 1.1 equivalents).
- Stir the mixture at room temperature. The reaction is often rapid and can be monitored by TLC.
- Upon completion, if a base was used, neutralize the reaction mixture with aqueous acid.
- Extract the product with an organic solvent.
- Wash the organic layer with water and brine.
- Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate.
- Purify the product by column chromatography if necessary.

Table 5: Representative Conditions for Thia-Michael Addition

Thiol	Michael Acceptor	Catalyst /Base	Solvent	Temp. (°C)	Time	Yield (%)	Source
Thiophenol	Cyclohexenone	Water-assisted	Water	RT	-	-	[13]
Hetero-aromatic thiols	2-aryl-3-nitro-2H-chromenes	Et ₃ N	-	-	short	59-94	[14]
Ethanethiol	Ethyl acrylate	Triethylamine	THF	RT	-	-	[15]

General Experimental Workflow

The overall process for synthesizing and evaluating o-thiocresol derivatives as potential enzyme inhibitors is summarized in the workflow below.



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Figure 3: General workflow from synthesis to biological evaluation of o-thiocresol derivatives.

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